molecular formula C11H13Cl4N3 B2608830 1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1394685-74-5

1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B2608830
CAS No.: 1394685-74-5
M. Wt: 329.05
InChI Key: JOSHWVLNXXDDDY-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride is a synthetic compound known for its significant applications in medicinal chemistry. This compound features a dichlorophenyl group attached to an imidazole ring, which is further connected to an ethanamine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step often involves the cyclization of a precursor containing a dichlorophenyl group and appropriate nitrogen sources under acidic or basic conditions.

    Attachment of the Ethanamine Group: This step can be achieved through nucleophilic substitution reactions where the imidazole intermediate reacts with an ethanamine derivative.

    Formation of the Dihydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3,4-Dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products: The major products depend on the specific reaction conditions but can include various substituted imidazole derivatives, N-oxides, and reduced amine forms.

Scientific Research Applications

1-[4-(3,4-Dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or interact with active sites of enzymes, modulating their activity. The dichlorophenyl group enhances its binding affinity and specificity, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride
  • 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-amine

Comparison: Compared to similar compounds, 1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole moiety. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3.2ClH/c1-6(14)11-15-5-10(16-11)7-2-3-8(12)9(13)4-7;;/h2-6H,14H2,1H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSHWVLNXXDDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC(=C(C=C2)Cl)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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